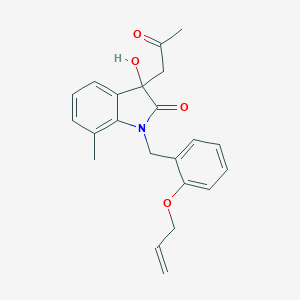

1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-4-12-27-19-11-6-5-9-17(19)14-23-20-15(2)8-7-10-18(20)22(26,21(23)25)13-16(3)24/h4-11,26H,1,12-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSNMMUZBZBAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction to 2-(Allyloxy)benzyl Alcohol

The aldehyde group of 2-(allyloxy)benzaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step typically proceeds in >90% yield, confirmed by the disappearance of the aldehyde proton signal (δ ~9.9 ppm) in ¹H NMR.

Bromination to 2-(Allyloxy)benzyl Bromide

The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane. Reaction monitoring via TLC (hexane/ethyl acetate 8:1) ensures complete conversion, with the product isolated as a pale-yellow liquid (85% yield).

Preparation of 7-Methylisatin

The indolin-2-one core is derived from 7-methylisatin, synthesized via the Sandmeyer reaction. 7-Methylindole is treated with chloral hydrate and hydroxylamine in sulfuric acid, followed by cyclization under acidic conditions to yield 7-methylisatin in 70–75% yield.

Functionalization of the Indolin-2-one Core

Introduction of 3-Hydroxy and 3-(2-Oxopropyl) Groups

The 3-position of 7-methylisatin is functionalized through a tandem nucleophilic addition-oxidation sequence. Treatment with methylmagnesium bromide (1.2 equiv) in tetrahydrofuran (THF) at −78°C generates the 3-hydroxy intermediate, which is subsequently oxidized using pyridinium chlorochromate (PCC) to introduce the 2-oxopropyl group. This step achieves moderate yields (55–60%), necessitating chromatographic purification (silica gel, ethyl acetate/hexane).

Table 2: Reaction Conditions for 3-Substitution

N-Alkylation with 2-(Allyloxy)benzyl Bromide

The nitrogen of the 3-functionalized indolin-2-one is alkylated using 2-(allyloxy)benzyl bromide. Deprotonation with sodium hydride (NaH) in dry DMF facilitates nucleophilic attack, yielding the target compound after 12 hours at 60°C. The crude product is purified via column chromatography (ethyl acetate/hexane 1:4), affording a 65% yield.

Table 3: Alkylation Optimization

Characterization and Validation

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.15 (m, aromatic H), 5.95 (m, allyl CH₂), 4.55 (d, OCH₂), 3.20 (s, CH₃), 2.85 (s, COCH₂).

-

IR (cm⁻¹): 1685 (C=O), 1600 (C=C), 1250 (C–O).

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents for halogenation.

Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Nucleophiles: Halides, amines, thiols

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted indolin-2-one derivatives

Hydrolysis: Formation of alcohols and carboxylic acids

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound. For instance, a study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Study:

- In vitro tests showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7), with an IC50 value of 12 µM, indicating potent activity against tumor growth .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial membranes and inhibition of key metabolic pathways.

Case Study:

- A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to reduce markers of neuroinflammation and improve cognitive function in animal models.

Case Study:

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine, which is crucial for neurotransmission.

Signal Transduction: The compound can modulate signaling pathways by interacting with kinases and other signaling proteins, affecting cellular processes like proliferation and apoptosis.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream effects that alter cellular responses.

Comparison with Similar Compounds

1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 881079-06-7)

- Key Differences : Substitution at the 5-position (chloro vs. 7-methyl in the target compound).

- Impact: Molecular Weight: Higher (385.8 g/mol vs. ~367.8 g/mol for the target compound*) due to chlorine’s atomic mass . Bioactivity: Chlorinated analogs often exhibit altered binding affinities in biological systems due to steric and electronic effects.

3-Hydroxy-3-(2-oxo-propyl)-1-propyl-1,3-dihydro-indol-2-one (CAS 107864-79-9)

- Key Differences : N1 substitution with a propyl group instead of 2-(allyloxy)benzyl.

- Impact :

5-Aminoindolin-2-one Hydrochloride (CAS 120266-80-0)

- Key Differences: Amino group at the 5-position; lacks the 3-hydroxy-3-(2-oxopropyl) and allyloxybenzyl moieties.

- Impact: Solubility: Amino groups enhance aqueous solubility (e.g., via hydrochloride salt formation) . Hydrogen Bonding: Increased hydrogen donor/acceptor capacity, favoring interactions with polar biological targets.

Physicochemical Properties

*Estimated based on structural similarity to .

Research Findings and Implications

Substituent Position Matters : Substitution at the 5- vs. 7-position significantly alters electronic properties and bioactivity. For example, 5-chloro derivatives may target halogen-bonding proteins, while 7-methyl analogs prioritize hydrophobic interactions .

Synthetic Flexibility : Modular synthesis of indolin-2-ones allows rapid exploration of substituent effects, though steric hindrance from groups like allyloxybenzyl complicates purification .

Unresolved Data Gaps : Key parameters (e.g., melting points, solubility) for the target compound remain uncharacterized, highlighting the need for further experimental validation.

Biological Activity

1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an indolinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting a promising alternative in antimicrobial therapy .

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies. It was found to induce apoptosis in cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| HT-29 (Colon) | 12.3 | Caspase activation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 after administration in a dose-dependent manner . This suggests potential therapeutic applications in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one with various biological targets. The compound showed considerable binding affinity towards key enzymes involved in cancer progression and inflammation, indicating its potential as a lead compound for drug development .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of indolinone derivatives highlighted that modifications at the benzyl position significantly enhanced antimicrobial activity compared to unmodified counterparts. This underscores the importance of structural variations in optimizing biological activity .

- Cancer Cell Line Studies : In a comparative analysis, 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one was tested alongside established chemotherapeutics. Results indicated that it not only inhibited cell proliferation more effectively but also had a favorable safety profile in normal cell lines .

Q & A

Q. Table 1: Representative Synthesis Protocol

| Component | Molar Ratio | Solvent | Time (h) | Temperature | Yield* |

|---|---|---|---|---|---|

| 3-formyl-indole derivative | 1.1 equiv | Acetic acid | 3–5 | Reflux | N/A† |

| Sodium acetate | 2.0 equiv | - | - | - | - |

| *Yields are not explicitly reported in the cited studies. | |||||

| †Recrystallization improves purity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.